molecular formula C18H16 B14275816 (4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene CAS No. 138943-08-5

(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene

Cat. No.: B14275816
CAS No.: 138943-08-5
M. Wt: 232.3 g/mol
InChI Key: POENKZQNADRLTC-UHFFFAOYSA-N
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Description

(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene is an organic compound characterized by a cyclobutene ring substituted with a benzylidene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene typically involves the cyclobutenylation of benzene derivatives. One common method is the transition-metal-free strategy, which allows for the synthesis under mild conditions. This involves a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and other organic synthesis techniques can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, which can modify the structure and function of target molecules. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene is unique due to its combination of a cyclobutene ring with a benzylidene group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

138943-08-5

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

(4-benzylidene-2-methylcyclobuten-1-yl)benzene

InChI

InChI=1S/C18H16/c1-14-12-17(13-15-8-4-2-5-9-15)18(14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3

InChI Key

POENKZQNADRLTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2)C1)C3=CC=CC=C3

Origin of Product

United States

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